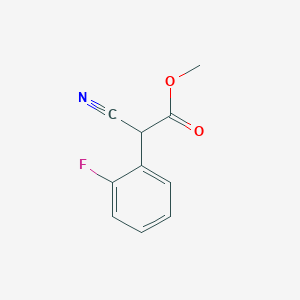

Methyl 2-cyano-2-(2-fluorophenyl)acetate

Description

Methyl 2-cyano-2-(2-fluorophenyl)acetate is a fluorinated cyanoacetate derivative characterized by a 2-fluorophenyl group and a cyano (-CN) substituent on the acetate backbone. The 2-fluorophenyl moiety and cyano group are critical for modulating electronic properties, solubility, and biological activity .

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 2-cyano-2-(2-fluorophenyl)acetate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 |

InChI Key |

COCWEPQTOCLSSH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Classical Base-Catalyzed Protocol

Reagents :

-

2-Fluorobenzaldehyde (1.0 eq.)

-

Methyl cyanoacetate (1.2 eq.)

-

Piperidine (10 mol%) or ammonium acetate (20 mol%)

-

Solvent: Ethanol, toluene, or solvent-free conditions

Procedure :

The aldehyde and methyl cyanoacetate are refluxed in ethanol with catalytic piperidine for 4–6 hours. The product precipitates upon cooling and is recrystallized from methanol.

Performance :

Mechanistic Insight :

The base deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the conjugated cyanoacrylate.

Microwave-Assisted Knoevenagel Reaction

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.

Optimized Conditions :

-

Catalyst: Urea (15 mol%)

-

Solvent: Water or solvent-free

-

Microwave Power: 300 W

-

Temperature: 80–100°C

Advantages :

-

Yield : 85–96%

-

Energy Efficiency : 80% reduction in energy consumption

Example :

2-Fluorobenzaldehyde (5 mmol) and methyl cyanoacetate (6 mmol) with urea in water under microwave irradiation (300 W, 5 minutes) yielded 94% product.

Ionic Liquid-Catalyzed Synthesis

Functionalized ionic liquids (ILs) offer recyclable and eco-friendly alternatives. For example, N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide ([APDABCO]Br) enables room-temperature synthesis.

Procedure :

-

IL (5 mol%), 2-fluorobenzaldehyde, and methyl cyanoacetate stirred in water (20 vol%) at 25°C for 2 hours.

-

IL recovered via filtration and reused ≥6 times without yield loss.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 89–92% |

| Reaction Time | 1.5–2 hours |

| Catalyst Reusability | 6 cycles |

Comparative Analysis of Methodologies

Table 1 : Key Performance Indicators Across Methods

| Method | Yield (%) | Time | Temperature (°C) | Catalyst Loading | Eco-Friendliness |

|---|---|---|---|---|---|

| Classical Knoevenagel | 73–89 | 4–8 hours | 80–110 | 10–20 mol% | Moderate |

| Microwave-Assisted | 85–96 | 3–15 min | 80–100 | 15 mol% | High |

| Ionic Liquid | 89–92 | 1.5–2 hours | 25 | 5 mol% | Very High |

Trade-offs :

-

Microwave Methods : High yields and speed but require specialized equipment.

-

Ionic Liquids : Superior sustainability but higher initial catalyst cost.

Alternative Pathways: Alkylation and Cyanation

Alkylation of Methyl Cyanoacetate

Though less common, alkylation with 2-fluorobenzyl halides is feasible under strong bases.

Example :

Methyl cyanoacetate treated with 2-fluorobenzyl bromide and DBU in CH₂Cl₂ yields the product via double alkylation.

Challenges :

Cyanation of Methyl 2-(2-Fluorophenyl)Acetate

Direct cyanation using trimethylsilyl cyanide (TMSCN) or NaCN under Lewis acid catalysis (e.g., ZnI₂) provides an alternative route.

Limitations :

Industrial-Scale Considerations

For large-scale production (>100 kg), the classical Knoevenagel method remains preferred due to:

-

Cost Efficiency : Low catalyst and solvent expenses

Optimization Strategies :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-fluorobenzeneacetic acid and methanol.

Reduction: 2-fluorobenzylamine.

Scientific Research Applications

Methyl 2-cyano-2-(2-fluorophenyl)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It can be utilized in the preparation of functional materials with unique properties, such as fluorinated polymers.

Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of methyl a-cyano-2-fluorobenzeneacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for target molecules, leading to improved efficacy in drug development.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key References |

|---|---|---|---|---|

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | Nitro group at para position on phenyl ring | C₁₀H₇FN₂O₄ | 238.2 | |

| Ethyl 2-(2-fluorophenyl)acetate | Ethyl ester, lacks cyano group | C₁₀H₁₁FO₂ | 182.2 | |

| Methyl 2-(1-(2-fluorophenyl)-1H-indol-3-yl)-2-phenylacetate | Indole and phenyl substituents | C₂₄H₁₉FNO₂ | 372.4 | |

| Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate | Sulfonyl group, pyrrolidine ring | C₁₃H₁₄FNO₄S | 299.4 | |

| Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate | Trifluoromethyl and nitro groups | C₁₀H₆F₄NO₄ | 296.2 |

Key Observations :

Physicochemical Properties

- Molecular weight : Ranges from 182.2 (simpler esters) to 372.4 (complex indole derivatives) .

- Solubility: Cyano and sulfonyl groups reduce hydrophilicity, whereas ester groups enhance solubility in organic solvents .

- Thermal stability: Nitro-substituted derivatives (e.g., Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate) may exhibit lower thermal stability due to nitro group decomposition risks .

Q & A

Q. Methodological Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., ester methyl at ~3.7 ppm, cyano carbon at ~115 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₈FNO₂: 210.0663).

- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

- IR Spectroscopy : Detects cyano stretches (~2240 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .

How can discrepancies in reported biological activities of structurally similar cyanoacetate derivatives be resolved?

Data Contradiction Analysis

Discrepancies often arise from:

- Structural variations : Minor differences (e.g., fluorine vs. nitro substituents) drastically alter bioactivity. For example, 3,5-difluoro analogs show higher antimicrobial activity than mono-fluoro derivatives .

- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability.

- Computational modeling : Use molecular docking to predict binding affinities to targets like bacterial dihydrofolate reductase .

Meta-analyses of PubChem BioAssay data (e.g., AID 743255) can identify trends .

What is the proposed mechanism for the nucleophilic reactions involving the cyano group in this compound?

Mechanistic Study

The cyano group acts as a Michael acceptor in nucleophilic additions:

Deprotonation : A base abstracts the α-hydrogen, forming a resonance-stabilized enolate.

Electrophilic attack : Nucleophiles (e.g., amines, thiols) attack the β-carbon, yielding substituted derivatives.

Kinetic studies show reaction rates depend on solvent polarity (e.g., DMSO accelerates by stabilizing intermediates) . Computational studies (e.g., DFT) can map transition states and optimize catalytic conditions .

How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Q. Advanced Methodological Approach

- ADME Prediction : Tools like SwissADME estimate logP (~1.8) and bioavailability (Lipinski score: 0).

- CYP450 metabolism : Molecular dynamics simulations identify likely oxidation sites (e.g., benzylic positions).

- Toxicity profiling : QSAR models predict hepatotoxicity risks based on structural analogs .

What strategies are effective for scaling up the synthesis of this compound while maintaining green chemistry principles?

Q. Industrial-Academic Collaboration Focus

- Flow chemistry : Continuous reactors reduce waste and improve heat transfer (yield increase by 15–20%) .

- Solvent recycling : Recover DMF or acetonitrile via distillation.

- Catalyst optimization : Immobilized bases (e.g., polymer-supported K₂CO₃) enhance reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.